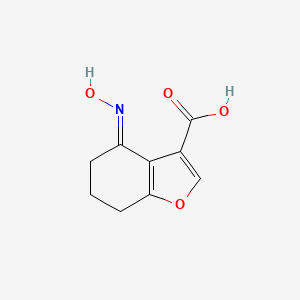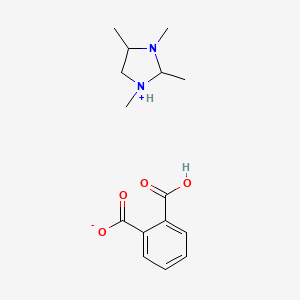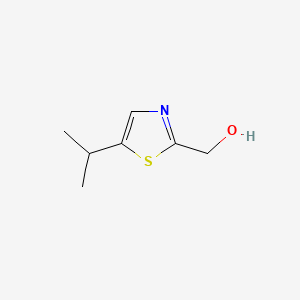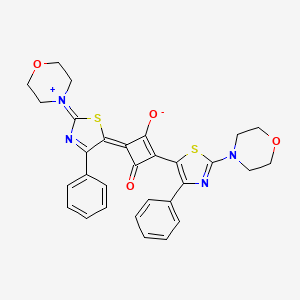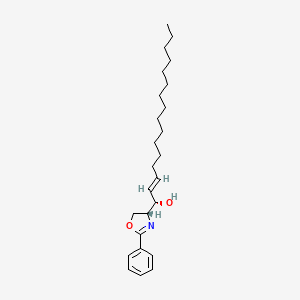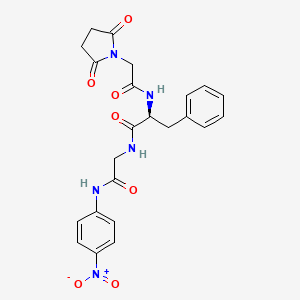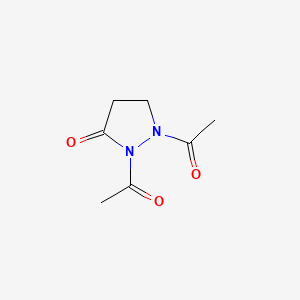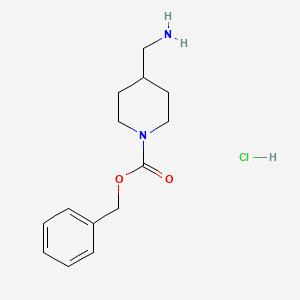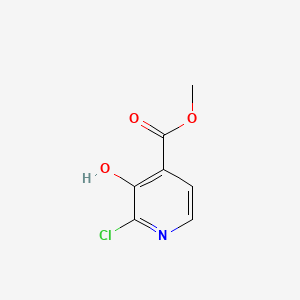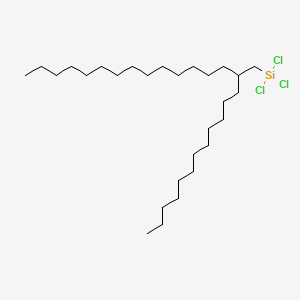
Trichloro(2-dodecylhexadecyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trichloro(2-dodecylhexadecyl)silane is a versatile organosilicon compound known for its significant applications in surface modification and catalysis. This compound is characterized by its long alkyl chain and trichlorosilane functional group, making it highly reactive and useful in various scientific and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Trichloro(2-dodecylhexadecyl)silane typically involves the reaction of 2-dodecylhexadecyl alcohol with trichlorosilane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trichlorosilane group. The process generally requires a catalyst, such as a Lewis acid, to facilitate the reaction .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pressure, and the molar ratio of reactants, to optimize the production process .
Análisis De Reacciones Químicas
Types of Reactions: Trichloro(2-dodecylhexadecyl)silane undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it hydrolyzes to form silanols and hydrochloric acid.
Substitution: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Polymerization: It can polymerize to form siloxane polymers.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions.
Substitution: Nucleophiles such as alcohols, amines, or thiols.
Polymerization: Catalysts like acids or bases.
Major Products:
Hydrolysis: Silanols and hydrochloric acid.
Substitution: Alkoxysilanes, aminosilanes, or thiolsilanes.
Polymerization: Siloxane polymers.
Aplicaciones Científicas De Investigación
Trichloro(2-dodecylhexadecyl)silane is widely used in scientific research due to its ability to modify surfaces and act as a catalyst. Some of its applications include:
Surface Modification: Used to create hydrophobic or hydrophilic surfaces on various materials.
Catalysis: Acts as a catalyst in organic synthesis reactions.
Biology and Medicine: Utilized in the development of biomaterials and drug delivery systems.
Industry: Employed in the production of coatings, adhesives, and sealants
Mecanismo De Acción
The mechanism of action of Trichloro(2-dodecylhexadecyl)silane involves the reactivity of its trichlorosilane group. This group can undergo hydrolysis to form silanols, which can further react to form siloxane bonds. These reactions enable the compound to modify surfaces and participate in polymerization processes. The long alkyl chain provides hydrophobic properties, making it useful in creating water-repellent surfaces .
Comparación Con Compuestos Similares
Trichlorosilane: A simpler compound with similar reactivity but lacks the long alkyl chain.
Dichlorosilane: Similar in reactivity but has two chlorine atoms instead of three.
Chlorodimethylsilane: Contains a dimethyl group instead of the long alkyl chain.
Uniqueness: Trichloro(2-dodecylhexadecyl)silane is unique due to its long alkyl chain, which imparts distinct hydrophobic properties and makes it particularly useful in surface modification applications. Its ability to form stable siloxane bonds also sets it apart from simpler silanes .
Propiedades
IUPAC Name |
trichloro(2-dodecylhexadecyl)silane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H57Cl3Si/c1-3-5-7-9-11-13-15-16-18-20-22-24-26-28(27-32(29,30)31)25-23-21-19-17-14-12-10-8-6-4-2/h28H,3-27H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKLMUSUAPQLNQB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC(CCCCCCCCCCCC)C[Si](Cl)(Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H57Cl3Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60696701 |
Source


|
| Record name | Trichloro(2-dodecylhexadecyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60696701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
528.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
194242-99-4 |
Source


|
| Record name | Trichloro(2-dodecylhexadecyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60696701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Oxabicyclo[2.2.1]heptan-3-one,4-amino-5,6,7-trihydroxy-,[1R-(5-endo,6-exo,7-syn)]-(9CI)](/img/new.no-structure.jpg)
![2-Methyltetrahydropyrazolo[1,2-a]pyrazole-1,7-dione](/img/structure/B573677.png)
